4-Bromo-2,5-difluorobenzoic acid
Description
Significance and Research Context of Halogenated Benzoic Acid Derivatives
Halogenated benzoic acids are a class of organic compounds that are integral to numerous areas of chemical research. chemicalbook.comchemicalbook.com The introduction of halogen atoms onto the benzoic acid scaffold can dramatically alter the molecule's physical, chemical, and biological properties. acs.org This class of compounds, including derivatives of benzoic acid, are naturally present in many plants and serve as intermediates in the biosynthesis of various secondary metabolites. wikipedia.org
The presence of halogens can influence a molecule's reactivity, lipophilicity, and binding interactions with biological targets. acs.org For instance, the incorporation of fluorine, the most electronegative element, can enhance metabolic stability and binding affinity, a strategy widely employed in medicinal chemistry. Bromine, on the other hand, can serve as a useful handle for further chemical modifications through cross-coupling reactions. The specific positioning of these halogens on the aromatic ring further refines their impact, leading to a diverse array of functionalities and applications.
Overview of 4-Bromo-2,5-difluorobenzoic Acid as a Key Synthetic Intermediate
This compound has emerged as a crucial intermediate in the synthesis of complex organic molecules. chemicalbook.comchemicalbook.com Its trifunctional nature, possessing a carboxylic acid group, a bromine atom, and two fluorine atoms, allows for a wide range of chemical manipulations. The carboxylic acid can be converted into esters, amides, or other functional groups, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org
The fluorine atoms, in addition to their influence on the molecule's electronic properties, can also direct the regioselectivity of certain reactions. This multifaceted reactivity makes this compound a versatile building block for constructing elaborate molecular architectures. It is frequently employed in the synthesis of pharmaceuticals and other specialty chemicals.
Role in Advanced Fluorine Chemistry and Organic Synthesis
The field of fluorine chemistry has expanded rapidly, driven by the unique properties that fluorine atoms impart to organic molecules. This compound plays a significant role in this area. chemicalbook.com As a fluorinated derivative of benzoic acid, it can act as a catalyst in a variety of reactions. chemicalbook.com This catalytic activity can sometimes lead to undesired side reactions. chemicalbook.com
In the broader context of organic synthesis, this compound serves as a valuable reagent. chemicalbook.com For instance, it is a key starting material in the preparation of GPR119 agonists, a class of compounds with potential therapeutic applications. chemicalbook.com The synthesis involves the reaction of this compound with thionyl chloride and DMF to form an intermediate that is then further reacted. chemicalbook.com
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 28314-82-1 |
| Molecular Formula | C7H3BrF2O2 |
| Molecular Weight | 236.998 g/mol |
| Boiling Point | 285.0±40.0 °C at 760 mmHg |
| Density | 1.9±0.1 g/cm3 |
| Appearance | Light yellow powder |
| Purity | 97% min |
Table 1: Physicochemical properties of this compound. alfachemch.com
Synthesis Methods
The synthesis of this compound can be achieved through various routes. One common method involves the reaction of 1,4-dibromo-2,5-difluorobenzene (B1294941) with n-butyllithium in diethyl ether at low temperatures, followed by quenching with dry ice (solid CO2). chemicalbook.com The resulting mixture is then acidified to yield the desired product. chemicalbook.com
Another documented synthesis starts with 1,4-dibromo-2,5-difluorobenzene in dry 1,2-dichloroethane (B1671644) under a nitrogen atmosphere at -78°C. chemicalbook.com N-butyllithium is added dropwise, and the reaction is quenched with an excess of solid CO2. chemicalbook.com The product is then isolated through a series of extraction and purification steps. chemicalbook.com
Research Applications
The unique structure of this compound has led to its investigation in various research areas.
Dopaminergic Stabilizer
Research has indicated that this compound can act as a modulator of dopamine (B1211576) neurotransmission, functioning as a dopaminergic stabilizer. chemicalbook.com This property makes it a compound of interest for the potential treatment of central nervous system (CNS) disorders. chemicalbook.com
Anti-Cancer Properties
This compound is utilized in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives. These derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in the development of anti-cancer therapies. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZSTHLOAZTDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356384 | |
| Record name | 4-bromo-2,5-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28314-82-1 | |
| Record name | 4-Bromo-2,5-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2,5-difluorobenzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70356384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,5-difluorobenzoic acid | |
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Synthetic Methodologies for 4 Bromo 2,5 Difluorobenzoic Acid and Its Structural Analogues
Established Synthetic Routes to 4-Bromo-2,5-difluorobenzoic Acidchemicalbook.com
The primary and well-documented synthesis of 4-bromo-2,5-difluorobenzoic acid involves an organometallic pathway, specifically a lithiation-carboxylation sequence. This method is favored for its directness and efficiency in introducing the carboxylic acid group at the desired position.
Precursor Chemistry and Reaction Conditions
The synthesis commences with the precursor 1,4-dibromo-2,5-difluorobenzene (B1294941). chemicalbook.com The core of the reaction involves a halogen-metal exchange. The precursor is dissolved in an anhydrous solvent, typically diethyl ether, and the solution is cooled to a low temperature, commonly -78°C. chemicalbook.com To this solution, n-butyl lithium (n-BuLi) in hexanes is added slowly, ensuring the temperature is maintained. chemicalbook.com This results in the formation of a lithium salt intermediate.
The subsequent step is carboxylation. Solid carbon dioxide (dry ice) is added to the reaction mixture. chemicalbook.com The organolithium intermediate acts as a strong nucleophile, attacking the electrophilic carbon of the CO2 to form a carboxylate salt upon warming to room temperature. chemicalbook.com The final product, this compound, is obtained after an acidic workup. chemicalbook.com
| Precursor | Reagents | Solvent | Temperature | Product |
| 1,4-Dibromo-2,5-difluorobenzene | 1. n-Butyl lithium 2. Carbon Dioxide (dry ice) 3. Hydrochloric acid (aq) | Diethyl ether | -78°C to Room Temp. | This compound |
Purification and Isolation Strategieschemicalbook.com
The purification process is crucial for obtaining the final compound in high purity. Following the reaction, the mixture is acidified with a dilute acid like hydrochloric acid. chemicalbook.com The product is then extracted from the aqueous phase using an organic solvent, such as diethyl ether. chemicalbook.com
To further purify the product, an acid-base extraction is employed. The combined organic extracts are treated with a saturated aqueous solution of a weak base, like sodium bicarbonate, which converts the carboxylic acid into its water-soluble sodium salt, drawing it into the aqueous layer. chemicalbook.com This aqueous layer is then washed with a non-polar organic solvent, such as methylene chloride, to remove any non-acidic organic impurities. chemicalbook.com
Finally, the aqueous solution containing the sodium salt is re-acidified with a strong acid, causing the this compound to precipitate as a solid. chemicalbook.com The solid product is then extracted back into diethyl ether, washed with water, dried over a drying agent like magnesium sulfate, and the solvent is removed under reduced pressure to yield the purified compound, often as a pale yellow solid. chemicalbook.com
Exploration of Alternative Synthetic Pathways for Related Bromo-difluorobenzoic Acids
While the lithiation-carboxylation route is effective for this compound, other synthetic strategies are employed for its isomers and related analogues. These methods include electrophilic aromatic substitution, other organometallic approaches, and rearrangement reactions.
Electrophilic Aromatic Substitution Approaches (e.g., Bromination of Difluorobenzoic Acid Derivatives)
Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto an aromatic ring. For the synthesis of compounds like 5-bromo-2,4-difluorobenzoic acid, this approach is particularly relevant. The synthesis starts with 2,4-difluorobenzoic acid and reacts it with a brominating agent in the presence of a strong acid, typically concentrated sulfuric acid. google.com Common brominating reagents for this transformation include N-bromosuccinimide (NBS) or dibromohydantoin. google.com The strong acid protonates the carbonyl group of the benzoic acid, deactivating the ring, but the fluorine atoms are activating and ortho-, para-directing. The bromine is directed to the position para to the fluorine at C-4 and ortho to the fluorine at C-2.
| Starting Material | Brominating Agent | Catalyst/Solvent | Product |
| 2,4-Difluorobenzoic acid | N-Bromosuccinimide | Concentrated Sulfuric Acid | 5-Bromo-2,4-difluorobenzoic acid |
| 2,4-Difluorobenzoic acid | Dibromohydantoin | Concentrated Sulfuric Acid | 5-Bromo-2,4-difluorobenzoic acid |
Organometallic Reagent Mediated Carboxylation (e.g., Lithiation-Carboxylation)
The lithiation-carboxylation strategy is versatile and can be applied to different isomers. For instance, the synthesis of 4-bromo-2,6-difluorobenzoic acid utilizes 3,5-difluoro bromobenzene as the starting material. google.com In a process analogous to the synthesis of the 4-bromo-2,5-difluoro isomer, the 3,5-difluoro bromobenzene is treated with an organolithium reagent in an organic solvent. google.com This leads to a lithium-halogen exchange, forming a lithiated intermediate that is then quenched with carbon dioxide and hydrolyzed to yield the final product. google.com Similarly, 4-bromo-2,3-difluorobenzoic acid can be synthesized from 1-bromo-2,3-difluorobenzene via reaction with an organolithium reagent followed by carboxylation with carbon dioxide. chemicalbook.com
| Precursor | Reagents | Product |
| 3,5-Difluoro bromobenzene | 1. Organolithium reagent 2. Carbon Dioxide 3. Hydrolysis | 4-Bromo-2,6-difluorobenzoic acid google.com |
| 1-Bromo-2,3-difluorobenzene | 1. Organolithium reagent 2. Carbon Dioxide | 4-Bromo-2,3-difluorobenzoic acid chemicalbook.com |
Rearrangement and Decarboxylation Reactions in Related Syntheses
For certain isomers, more complex synthetic routes involving rearrangement or decarboxylation reactions are necessary. The synthesis of 2-bromo-4,5-difluorobenzoic acid can be achieved from 4,5-difluorophthalic anhydride through two distinct pathways. researchgate.nettandfonline.comtandfonline.com
One pathway involves a Losen rearrangement. researchgate.nettandfonline.comtandfonline.com The starting anhydride is converted to a hydroxamic acid, which, upon treatment with a sulfonyl chloride in a basic aqueous solution, rearranges to form an isocyanate intermediate that is subsequently hydrolyzed and further transformed. The resulting amino group is then subjected to a Sandmeyer reaction using copper (II) bromide to introduce the bromine atom, yielding the target acid. tandfonline.com
A second approach utilizes a Barton bromodecarboxylation reaction. researchgate.nettandfonline.comtandfonline.com This method also starts from an intermediate derived from 4,5-difluorophthalic anhydride. A carboxylic acid group is converted into a thiohydroxamate ester, which then undergoes radical-mediated decarboxylation and bromination to furnish the final 2-bromo-4,5-difluorobenzoic acid. tandfonline.com
| Starting Material | Key Reaction Type | Product |
| 4,5-Difluorophthalic anhydride | Losen Rearrangement / Sandmeyer Reaction | 2-Bromo-4,5-difluorobenzoic acid tandfonline.com |
| 4,5-Difluorophthalic anhydride | Barton Bromodecarboxylation | 2-Bromo-4,5-difluorobenzoic acid tandfonline.com |
Challenges and Innovations in Regioselective Synthesis of Polyhalogenated Aromatic Carboxylic Acids
A primary challenge lies in overcoming the inherent reactivity patterns of the substituted aromatic ring to achieve the desired regiochemistry. For instance, the synthesis of this compound requires the specific placement of a bromine atom and two fluorine atoms in a 1,2,4,5-tetrasubstituted pattern, with a carboxylic acid group at a defined position. Traditional electrophilic halogenation of a difluorobenzoic acid precursor might not yield the desired 4-bromo isomer with high selectivity.
To address these challenges, chemists have developed several innovative strategies that offer greater control over the regiochemical outcome of the synthesis. These methodologies can be broadly categorized into:
Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group to activate a specific ortho-position for deprotonation by a strong base, typically an organolithium reagent. The resulting aryl lithium species can then be quenched with an electrophile to introduce a substituent with high regioselectivity. The carboxylic acid group itself, or a derivative, can serve as a directing group, facilitating substitution at the adjacent positions.
Transition-Metal-Catalyzed C-H Functionalization: In recent years, transition-metal catalysis has emerged as a transformative tool for the direct functionalization of C-H bonds. This approach allows for the introduction of halogens and other functional groups at specific positions on an aromatic ring, often guided by a directing group. Palladium-catalyzed reactions, for example, have been successfully employed for the regioselective halogenation of benzoic acid derivatives. organic-chemistry.orgdntb.gov.uai-repository.net These methods can offer milder reaction conditions and broader functional group tolerance compared to traditional methods. organic-chemistry.org
Halogen Dance Reactions: This intriguing rearrangement reaction involves the base-induced migration of a halogen atom on an aromatic ring to a more thermodynamically stable position. While less common for synthesis, it highlights the potential for post-synthetic modification to achieve a desired regioisomer.
Decarboxylative Halogenation: This method involves the replacement of a carboxylic acid group with a halogen. nih.govsemanticscholar.orgprinceton.edu While this might seem counterintuitive when the goal is to synthesize a carboxylic acid, it can be a valuable strategy when a suitable halogenated precursor is more readily available. Modern advancements in this area include transition-metal-free approaches. nih.gov
A common synthetic route to this compound starts with 1,4-dibromo-2,5-difluorobenzene. semanticscholar.org This precursor is treated with a strong base like n-butyllithium at low temperatures to induce a lithium-halogen exchange, preferentially at one of the bromine positions. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group, yielding the desired product upon acidic workup. semanticscholar.orgrsc.org
| Starting Material | Key Reagents | Product | Description |
| 1,4-Dibromo-2,5-difluorobenzene | 1. n-Butyllithium 2. CO2 (solid) 3. HCl (aq) | This compound | This method relies on a lithium-halogen exchange followed by carboxylation to regioselectively introduce the carboxylic acid group. |
The success of this approach hinges on the selective monolithiation of the starting material, preventing the formation of dicarboxylic acid byproducts. The lower temperature helps to control the reactivity and improve the selectivity of the reaction.
Innovations in this field continue to focus on the development of more efficient, selective, and environmentally benign synthetic methods. The use of directing groups that can be easily installed and removed, as well as the exploration of novel catalytic systems, are active areas of research. rsc.orgrsc.orgdntb.gov.ua For instance, bifunctional bidentate pyridone ligands have been shown to improve the practicality of palladium-catalyzed C-H halogenation of benzoic acids. nih.gov
The table below summarizes some of the challenges and corresponding innovative solutions in the regioselective synthesis of polyhalogenated aromatic carboxylic acids.
| Challenge | Innovative Solution | Key Features |
| Poor Regioselectivity in Electrophilic Aromatic Substitution | Directed Ortho-Metalation (DoM) | High regioselectivity, predictable outcomes based on the directing group. |
| Harsh Reaction Conditions | Transition-Metal-Catalyzed C-H Functionalization | Milder conditions, broad substrate scope, high functional group tolerance. organic-chemistry.orgacs.org |
| Limited Availability of Precursors | Decarboxylative Halogenation | Utilizes readily available carboxylic acids as precursors to aryl halides. nih.govprinceton.edunih.gov |
| Formation of Isomeric Mixtures | Use of Removable Directing Groups | Allows for temporary direction of substitution, followed by removal of the directing group. |
The ongoing development of these and other novel synthetic strategies is crucial for unlocking the full potential of polyhalogenated aromatic carboxylic acids in various scientific and technological fields.
Chemical Reactivity and Derivatization Strategies of 4 Bromo 2,5 Difluorobenzoic Acid
Aromatic Ring Functionalization and Coupling Reactions
The halogen substituents on the aromatic ring provide handles for further modification through substitution and cross-coupling reactions.
The electron-withdrawing nature of the two fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Both the bromine and fluorine atoms can potentially be displaced by nucleophiles. The positions ortho and para to the activating fluorine atoms are particularly susceptible to attack. Strategies to control the regioselectivity of these reactions include modulating the reaction temperature and using directed metalation techniques. For example, conducting reactions at lower temperatures can help suppress over-substitution.
The bromine atom on the ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. libretexts.org The Suzuki-Miyaura coupling, in particular, is a widely used reaction that couples an organohalide with an organoboron compound. libretexts.orgnih.gov
In a typical Suzuki-Miyaura reaction, 4-bromo-2,5-difluorobenzoic acid (or its ester/amide derivative) is reacted with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkenyl groups at the 4-position of the difluorobenzoic acid scaffold. nih.govrsc.org
Table 4: General Scheme for Suzuki-Miyaura Coupling
| Electrophile | Nucleophile | Catalyst | Base | Product Type |
| This compound derivative | Aryl/Alkenyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate, Phosphate, or Hydroxide | 4-Aryl/Alkenyl-2,5-difluorobenzoic acid derivative |
This table represents a generalized reaction scheme based on the principles of Suzuki-Miyaura coupling. libretexts.orgnih.gov
Other Transition Metal-Catalyzed Transformations
Beyond the more common palladium-catalyzed cross-coupling reactions, the bromine atom of this compound serves as a versatile handle for a variety of other transition metal-catalyzed transformations. These reactions are crucial for creating diverse molecular architectures, enabling the introduction of various functional groups and the construction of complex molecules. The reactivity of the aryl bromide is significantly influenced by the electronic nature of the aromatic ring, which in this case is rendered electron-deficient by the presence of two fluorine atoms and a carboxylic acid group. This electronic profile generally enhances the susceptibility of the carbon-bromine bond to oxidative addition by a low-valent transition metal catalyst, a key step in many catalytic cycles.
Prominent examples of such transformations applicable to this compound include the Sonogashira, and Buchwald-Hartwig amination reactions. These methods provide powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govlibretexts.org The reaction is typically carried out under mild conditions with a base, such as an amine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org The general reactivity trend for the halide is I > Br > Cl, making the bromo-substituent on this compound a suitable coupling partner. libretexts.org The electron-withdrawing nature of the fluorine and carboxylate groups is expected to facilitate the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, a critical step in the catalytic cycle. This transformation is valuable for synthesizing arylalkynes, which are important intermediates in pharmaceuticals, natural products, and materials science. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. libretexts.orgnih.gov This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.orgresearchgate.net A variety of palladium catalysts with specialized phosphine (B1218219) ligands are often employed to achieve high efficiency and broad substrate scope. nih.gov The this compound molecule is a prime candidate for this reaction, allowing for the introduction of primary or secondary amines at the 4-position.
The table below summarizes these key transition metal-catalyzed reactions and their applicability to this compound.
| Reaction | Catalyst System | Reactant | Bond Formed | Product Type |
| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base | Terminal Alkyne | C(sp²)-C(sp) | Arylalkyne |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | Primary or Secondary Amine | C(sp²)-N | Arylamine |
Reactivity of the Bromine Substituent and Fluorine Effects on Aromatic Reactivity
The chemical behavior of this compound is largely dictated by the interplay of its three distinct functional groups on the benzene (B151609) ring: the bromine atom, the two fluorine atoms, and the carboxylic acid group. The bromine atom's primary role is that of a versatile leaving group in transition metal-catalyzed cross-coupling reactions. The fluorine atoms and the carboxylic acid group, being strongly electron-withdrawing, exert significant electronic effects that modulate the reactivity of the entire aromatic system.
The reactivity of halogens on an aromatic ring is influenced by two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R or +M). researchgate.netstackexchange.com
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution (EAS) and activates it towards nucleophilic aromatic substitution (NAS).
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system, donating electron density. This effect activates the ring towards EAS, particularly at the ortho and para positions.
In the context of this compound, the two fluorine atoms and the carboxylic acid group strongly withdraw electron density via the inductive effect, making the aromatic ring electron-deficient. This has several consequences:
Reactivity of the Bromine Substituent: The electron-deficient nature of the ring enhances the electrophilicity of the carbon atom attached to the bromine. This facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), making the bromine atom a highly effective handle for derivatization.
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing character of the substituents, particularly the fluorine atoms, activates the ring for nucleophilic aromatic substitution. stackexchange.comwikipedia.org In SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). stackexchange.com Fluorine is particularly effective at stabilizing this intermediate through its powerful inductive effect, which is why aryl fluorides are often more reactive in SNAr than their chloro or bromo counterparts. stackexchange.comnih.gov While the bromine is the typical leaving group in cross-coupling, under specific SNAr conditions, one of the fluorine atoms could potentially be displaced by a strong nucleophile, especially if it is positioned ortho or para to another strongly electron-withdrawing group. libretexts.org
The table below summarizes the electronic effects of the substituents on the aromatic ring of this compound and the resulting impact on its reactivity.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Electronic Effect | Impact on Reactivity |
| -Br | Strong | Weak | Electron-withdrawing | Serves as an excellent leaving group in cross-coupling reactions. |
| -F | Very Strong | Moderate | Strongly electron-withdrawing | Activates the ring for nucleophilic aromatic substitution and enhances the reactivity of the C-Br bond in oxidative addition. researchgate.netstackexchange.com |
| -COOH | Strong | Negligible (meta to reaction sites) | Strongly electron-withdrawing | Further deactivates the ring towards electrophiles and enhances its reactivity towards nucleophiles and in oxidative addition. |
Applications of 4 Bromo 2,5 Difluorobenzoic Acid in Advanced Research Disciplines
Application in Pharmaceutical and Medicinal Chemistry Research
4-Bromo-2,5-difluorobenzoic acid is a versatile synthetic building block widely utilized in medicinal chemistry for the development of novel therapeutic agents. chemicalbook.com Its unique structural features, namely the bromine atom and two fluorine substituents on the phenyl ring, provide medicinal chemists with a valuable scaffold for creating complex molecules with tailored biological activities. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the fluorine atoms can significantly enhance the pharmacological properties of the final compound.
Synthesis of Bioactive Small Molecules and Drug Candidates
The strategic placement of reactive and modulatory functional groups makes this compound a key intermediate in the synthesis of a range of bioactive small molecules and clinical drug candidates. chemicalbook.comchemicalbook.com Its utility spans the creation of compounds targeting diverse biological pathways implicated in pain, metabolic disorders, and cancer.
Precursor for GPR119 Agonists
This compound serves as a crucial starting material in the synthesis of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is recognized as a promising therapeutic target for type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.
In a documented synthetic route, this compound is first converted to its corresponding amide. This is achieved by treating the acid with thionyl chloride to form the acyl chloride, which then reacts with aqueous ammonia to yield 4-bromo-2,5-difluorobenzamide. chemicalbook.com This intermediate is a foundational piece for constructing more complex molecules that exhibit potent GPR119 agonistic activity.
Intermediate in Selective METTL3 Inhibitor Synthesis
Methyltransferase-like 3 (METTL3) has emerged as a significant therapeutic target, particularly in oncology. tandfonline.comnih.gov METTL3 is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which plays a pivotal role in RNA metabolism and gene expression. tandfonline.compatsnap.com Dysregulation of METTL3 activity is linked to the development and progression of various cancers, including acute myeloid leukemia (AML) and solid tumors like gastric and lung cancer. patsnap.comfrontiersin.orgpatsnap.com
Inhibition of METTL3 can disrupt the proliferation and survival of cancer cells, making the development of selective METTL3 inhibitors a highly active area of research. nih.govpatsnap.com These inhibitors are typically small molecules designed to interfere with the enzyme's catalytic function. tandfonline.com While the specific use of this compound as a direct precursor in the synthesis of currently prominent METTL3 inhibitors is not widely detailed in published literature, its characteristics as a fluorinated building block align with strategies used to optimize drug candidates. The incorporation of fluorine can enhance properties such as binding affinity and metabolic stability, which are critical for effective enzyme inhibitors.
Role in NaV1.7 Inhibitor Development
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. nih.govh1.coelifesciences.org Individuals with loss-of-function mutations in the gene encoding NaV1.7 are unable to feel pain, which has driven significant efforts to develop selective NaV1.7 inhibitors as non-opioid analgesics. nih.gov
This compound is documented as a key intermediate in the preparation of selective NaV1.7 inhibitors. chemicalbook.com A described synthetic pathway involves the reaction of this compound with methanesulfonamide in the presence of coupling agents like EDC·HCl and DMAP. chemicalbook.com This reaction forms a sulfonamide linkage, a common feature in many NaV1.7 inhibitor classes, demonstrating the direct applicability of this starting material in building molecules aimed at this critical pain target.
Design and Synthesis of Fluorinated Pharmacophores with Enhanced Properties
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve a molecule's pharmacological profile. researchgate.netmdpi.com this compound is an exemplary starting material for creating fluorinated pharmacophores, as it already contains two strategically placed fluorine atoms. These atoms can confer a range of beneficial properties on the final drug molecule. nih.govresearchgate.net
| Property Enhanced by Fluorination | Description |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a metabolically vulnerable position can block this pathway, prolonging the drug's half-life. mdpi.comnih.gov |
| Binding Affinity | Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the target protein's binding pocket, thereby increasing the drug's potency. researchgate.netbenthamscience.com |
| Lipophilicity & Permeability | Fluorine substitution can modulate a molecule's lipophilicity (logP). This is crucial for optimizing absorption, distribution, and the ability to cross cell membranes, including the blood-brain barrier. mdpi.comresearchgate.net |
| pKa Modification | The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can alter the ionization state of the drug at physiological pH, impacting its solubility and target engagement. mdpi.com |
The difluorinated phenyl ring of this compound provides a stable, pre-functionalized core upon which complex pharmacophores can be built, carrying these enhanced properties into the final molecular design.
Derivatization for Biological Probes and Ligands
A core application of this compound is its derivatization to produce highly specific ligands for biological targets. biosynth.com The syntheses of GPR119 agonists and NaV1.7 inhibitors are prime examples of this, where the initial acid is transformed into molecules that bind with high affinity to their respective protein targets. chemicalbook.com
These specific ligands are foundational for developing biological probes. A potent and selective ligand can be further modified—for instance, by incorporating a radioisotope (like ¹⁸F) or a fluorescent tag—to create a probe for imaging or biochemical assays. mdpi.com Such probes are invaluable research tools for:
Visualizing the location and density of target receptors in tissues using techniques like Positron Emission Tomography (PET).
Quantifying target engagement of unlabeled drugs in competitive binding assays.
Studying the physiological roles of target proteins in health and disease.
Therefore, the derivatization of this compound provides not only potential therapeutic agents but also the essential molecular tools needed to investigate the very biological systems these agents are designed to target.
Contributions to Agrochemical Development
The incorporation of fluorine atoms into active ingredients is a common strategy in the design of modern agrochemicals to enhance their efficacy and selectivity. Fluorinated compounds are integral to the synthesis of a new generation of herbicides, insecticides, and fungicides that often feature high efficacy and low toxicity.
While this compound is classified as a key intermediate for agrochemicals, its direct application in commercially available herbicides and pesticides is not extensively documented in public literature. However, the broader class of fluorobenzoic acids serves as essential starting materials for fluoro-containing herbicides and insecticides. The presence of the bromine atom on the aromatic ring of this compound provides a reactive site that can be modified through various cross-coupling reactions, allowing for the construction of more complex herbicidal molecules.
The development of effective crop protection agents relies on the synthesis of molecules with specific biological activities. Fluorinated compounds, including derivatives of fluorobenzoic acid, are used to create novel fungicides to control fungal diseases in crops. The structural motifs present in this compound are valuable in synthetic chemistry aimed at producing new classes of crop protection agents. The combination of fluorine and bromine atoms can influence the molecule's lipophilicity and metabolic stability, which are critical parameters for the bioavailability and persistence of a crop protection agent in the target environment.
Utilization in Material Science and Specialty Chemical Production
In the field of material science, fluorinated aromatic compounds are sought after for their ability to impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to polymers and other materials.
This compound holds potential as a monomer for the synthesis of advanced polymers like polyamides and polyesters. ncl.res.inrsc.orgresearchgate.net The carboxylic acid group can be converted to a more reactive form, such as an acyl chloride, which can then be reacted with diamines or diols to form the corresponding polymers. The incorporation of the bromo-difluoro-phenylene unit into the polymer backbone is expected to enhance properties such as flame retardancy and thermal stability. While this specific compound is categorized as a building block for polymer science, specific examples of large-scale polymers and coatings derived from it are not widely reported.
The rigid and well-defined structure of the this compound molecule makes it an excellent aromatic scaffold for building functional materials. The distinct reactive sites—the carboxylic acid, the bromine atom, and the fluorinated ring—allow for stepwise and controlled chemical modifications. This makes it a suitable building block for creating ligands used in the synthesis of metal-organic frameworks (MOFs). nih.gov Fluorinated linkers are known to modify the properties of MOFs, such as their porosity and gas sorption capabilities. The defined geometry of the molecule enables the rational design of three-dimensional structures with tailored functions for applications in gas storage, separation, and catalysis.
Role as a Versatile Building Block in Complex Organic Molecule Synthesis
The primary and most well-documented application of this compound is as a versatile building block in multi-step organic synthesis, particularly for producing pharmaceutically active compounds. chemicalbook.com Its utility lies in its capacity to serve as a scaffold upon which molecular complexity can be built.
Research has demonstrated its role as a key intermediate in the synthesis of GPR119 agonists, which are investigated as potential treatments for type 2 diabetes and obesity. chemicalbook.comnih.govsemanticscholar.org In these synthetic pathways, the carboxylic acid group of this compound is often converted into an amide to link it to other parts of the target molecule. chemicalbook.com
Furthermore, this compound is a precursor in the preparation of selective NaV1.7 inhibitors, a class of molecules being explored for the development of novel analgesics for pain treatment. nih.govnih.govcas.cnh1.co The specific substitution pattern of the aromatic ring is crucial for achieving selective binding to the NaV1.7 ion channel.
Additionally, this compound is utilized in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives. chemicalbook.com These triazole-based compounds have shown potential as anti-cancer agents for combating hyperproliferative diseases. chemicalbook.comnih.govnih.gov The synthesis of these complex molecules highlights the role of this compound as a foundational component in constructing novel therapeutic agents. raco.catutar.edu.my
Spectroscopic and Advanced Analytical Characterization of 4 Bromo 2,5 Difluorobenzoic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnordmann.global
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-bromo-2,5-difluorobenzoic acid derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra, the precise arrangement of atoms within the molecule can be determined.
In the ¹H NMR spectrum, the aromatic protons exhibit characteristic chemical shifts and coupling patterns influenced by the surrounding fluorine and bromine atoms. The proton at the C6 position typically appears as a doublet of doublets due to coupling with the adjacent fluorine at C5 and a longer-range coupling with the fluorine at C2. Similarly, the proton at the C3 position will show coupling to the adjacent fluorine at C2 and the distant proton at C6.
The ¹³C NMR spectrum provides information on each unique carbon environment. The signals for the carbon atoms bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large. Longer-range C-F couplings can also be observed for other carbons in the aromatic ring. The presence of the bromine atom also influences the chemical shifts of the carbons, particularly the carbon to which it is directly attached (C4).
Expected NMR Data for this compound:
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| ¹H | H-3 | 7.5 - 7.8 | dd, ³JH-F ≈ 7-10 Hz, ⁴JH-H ≈ 2-3 Hz |
| ¹H | H-6 | 7.8 - 8.1 | dd, ³JH-F ≈ 5-8 Hz, ⁴JH-H ≈ 2-3 Hz |
| ¹³C | C=O | 165 - 170 | s |
| ¹³C | C-1 | ~120 | d, ²JC-F ≈ 15-25 Hz |
| ¹³C | C-2 | ~158 | d, ¹JC-F ≈ 240-260 Hz |
| ¹³C | C-3 | ~120 | d, ²JC-F ≈ 20-30 Hz |
| ¹³C | C-4 | ~115 | s or d (small coupling) |
| ¹³C | C-5 | ~155 | d, ¹JC-F ≈ 240-260 Hz |
| ¹³C | C-6 | ~125 | d, ²JC-F ≈ 5-15 Hz |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative being analyzed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnordmann.global
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₇H₃BrF₂O₂), the molecular weight is approximately 237.00 g/mol . chemscene.com The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Electron Ionization (EI) MS would typically lead to significant fragmentation. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17), the entire carboxyl group (-COOH, M-45), and water (-H₂O, M-18). libretexts.org The loss of the bromine atom or a fluorine atom can also be observed. Electrospray ionization (ESI), a softer ionization technique, is often used to observe the intact molecular ion, typically as a deprotonated species [M-H]⁻ in negative ion mode or a protonated species [M+H]⁺ in positive ion mode. rsc.orguni.lu
Predicted ESI-MS Adducts for this compound: uni.lu
| Adduct | Calculated m/z |
| [M-H]⁻ | 234.92117 |
| [M+H]⁺ | 236.93573 |
| [M+Na]⁺ | 258.91767 |
| [M+NH₄]⁺ | 253.96227 |
Infrared (IR) Spectroscopy for Functional Group Analysisnordmann.global
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent features in the IR spectrum of this compound include the absorptions related to the carboxylic acid group. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O (carbonyl) stretching vibration gives rise to a strong, sharp peak typically found around 1700 cm⁻¹. Other significant absorptions include C-F and C-Br stretching vibrations. pressbooks.publibretexts.org
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Sharp, Weak-Medium |
| Carboxylic Acid | C=O stretch | 1680 - 1720 | Sharp, Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |
| Aryl C-F | C-F stretch | 1100 - 1250 | Strong |
| Carboxylic Acid | C-O stretch | 1250 - 1350 | Medium |
| Aryl C-Br | C-Br stretch | 500 - 600 | Medium-Strong |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)guidechem.com
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A reverse-phase HPLC (RP-HPLC) method is typically developed. ekb.eg In this setup, the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase, often a gradient mixture of water (acidified with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores. ekb.eg
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. Due to the low volatility and polar nature of the carboxylic acid group, derivatization is usually required to convert the analyte into a more volatile species. uzh.ch A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the acidic proton into a silyl (B83357) ether. uzh.ch The superior separation power of GC combined with the detection capabilities of MS allows for the effective identification and quantification of impurities.
Typical Chromatographic Conditions:
| Technique | Parameter | Typical Condition |
| HPLC | Column | Reverse-Phase C18 (e.g., Zorbax, Hypersil) |
| Mobile Phase | Gradient of acidified water and acetonitrile/methanol | |
| Detector | UV (e.g., at 205 nm or 254 nm) | |
| Temperature | 25 - 40 °C | |
| GC-MS | Derivatization | Required (e.g., silylation with MTBSTFA) |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms) | |
| Carrier Gas | Helium | |
| Detector | Mass Spectrometer (EI mode) |
X-Ray Crystallography for Solid-State Structural Analysis (if available for derivatives)nordmann.global
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
While crystal structure data for this compound itself is not widely published, analyses of its more complex derivatives have been performed. For instance, the crystal structures of hemibiquinone derivatives incorporating a 4-bromo-2,5-difluoro-phenyl moiety have been determined. researchgate.netresearchgate.net These studies reveal how the substituted phenyl ring is oriented relative to other parts of the molecule and details the intermolecular forces that govern the crystal packing. Such analyses confirm the connectivity established by other spectroscopic methods and provide unparalleled insight into the molecule's solid-state conformation.
Computational Chemistry and Mechanistic Investigations of 4 Bromo 2,5 Difluorobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic structure and inherent reactivity of a molecule. For 4-bromo-2,5-difluorobenzoic acid, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which govern its chemical behavior.
Detailed DFT studies on structurally related compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have demonstrated the utility of this approach. researchgate.net In such studies, the B3LYP/6-311++G(d,p) level of theory is often employed to optimize the molecular geometry and calculate various parameters. researchgate.net The optimized structure reveals key bond lengths and angles, while the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity. The HOMO (Highest Occupied Molecular Orbital) indicates regions susceptible to electrophilic attack, whereas the LUMO (Lowest Unoccupied Molecular Orbital) points to sites prone to nucleophilic attack. researchgate.net The energy gap between HOMO and LUMO is a critical indicator of chemical stability. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating regions that can act as hydrogen bond acceptors. The area around the acidic proton of the carboxyl group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. The bromine atom can exhibit a region of positive potential known as a σ-hole, making it capable of engaging in halogen bonding. rsc.org
Table 1: Predicted Physicochemical and Reactivity Descriptors for this compound This table presents predicted data based on computational models and available chemical information.
Data sourced from PubChem and other chemical suppliers. uni.lusigmaaldrich.comnih.govalfachemch.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing crucial information on conformational flexibility and intermolecular interactions. For this compound, MD simulations can model how the molecule behaves in different environments, such as in solution or in a crystalline state.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong dimeric structures, a common feature for carboxylic acids.
Halogen Bonding: The bromine atom, possessing a positive σ-hole, can act as a Lewis acid and interact with Lewis bases. rsc.org
C–F···H and C–F···F Interactions: The fluorine atoms can participate in weaker dipole-dipole interactions, which can influence crystal packing and molecular assembly. rsc.org
Computational studies on similar halogenated aromatic systems have confirmed the importance of these interactions. For instance, investigations into bromopentafluorobenzene (B106962) have detailed the nature of σ-hole and π-hole interactions with other molecules. rsc.org Similarly, research on 4-bromopyridinium has highlighted the role of C–Br···F halogen bonds in forming supramolecular structures. rsc.org MD simulations of this compound would allow for the characterization of the strength and geometry of these various interactions, predicting how they contribute to the material's bulk properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. It allows researchers to map out the entire reaction pathway, identify intermediate structures, and calculate the energies of transition states, which are often difficult or impossible to observe experimentally.
A common synthesis route for this compound involves the reaction of 1,4-dibromo-2,5-difluorobenzene (B1294941) with n-butyllithium followed by quenching with carbon dioxide (dry ice). chemicalbook.comchemicalbook.com The proposed mechanism involves a lithium-halogen exchange to form a highly reactive organolithium intermediate, which then acts as a nucleophile, attacking the carbon dioxide.
Computational modeling could be applied to this synthesis to:
Calculate the energetics of the lithium-halogen exchange step to confirm its favorability.
Model the structure of the organolithium intermediate.
Determine the transition state structure and activation energy for the nucleophilic attack on CO2.
Investigate potential side reactions and by-products to help optimize reaction conditions for a higher yield.
By calculating the potential energy surface for the reaction, a complete energetic profile can be constructed, providing a deep, quantitative understanding of the reaction mechanism.
Structure-Activity Relationship (SAR) Studies via In Silico Methods (for derivatives)
While this compound is often used as a building block in the synthesis of more complex molecules, its derivatives are of significant interest, particularly in medicinal chemistry. chemicalbook.comchemicalbook.com In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity.
For derivatives of this compound, these studies would involve systematically modifying the core structure and predicting the effect of these changes on a specific biological target. Key modifications could include:
Replacing the bromine atom with other halogens or functional groups.
Altering the substitution pattern of the fluorine atoms.
Converting the carboxylic acid to amides, esters, or other bioisosteres.
QSAR models use molecular descriptors—calculated properties that quantify various aspects of a molecule's structure (e.g., hydrophobicity, electronic properties, size, and shape)—to build a mathematical model that predicts activity. nih.govchitkara.edu.in For example, studies on other benzoic acid derivatives have shown that inhibitory activity can be correlated with factors like hydrophobicity, molar refractivity, and the presence of specific substituents. nih.gov Similarly, QSAR studies on other bromo-phenyl compounds have indicated that increasing the size of certain radicals can enhance safety profiles. zsmu.edu.uazsmu.edu.ua
By applying these in silico methods to a virtual library of this compound derivatives, researchers can prioritize the synthesis of compounds with the highest predicted potency and most favorable properties, thereby accelerating the drug discovery process.
Biological Interactions and Mode of Action of 4 Bromo 2,5 Difluorobenzoic Acid Derivatives
Interaction with Enzymes and Proteins: Biochemical Analysis
A significant area of research for derivatives of 4-bromo-2,5-difluorobenzoic acid has been in the development of enzyme inhibitors, particularly for the treatment of osteoarthritis. One such derivative, GLPG1972 (S201086), has been identified as a potent and selective inhibitor of ADAMTS-5 (a disintegrin and metalloproteinase with thrombospondin motifs 5), a key enzyme in the degradation of aggrecan in cartilage.
The inhibitory activity of GLPG1972 has been characterized through various biochemical assays. In a fluorescence-based assay, GLPG1972 demonstrated a half-maximal inhibitory concentration (IC50) of 19 nM against human ADAMTS-5. acs.org Its selectivity is a key feature, as it shows significantly less activity against other related enzymes, which is crucial for minimizing off-target effects. For instance, its IC50 against ADAMTS-4 is 156 nM, making it 8-fold more selective for ADAMTS-5. acs.org The compound is even more selective against various matrix metalloproteinases (MMPs), with IC50 values in the micromolar to millimolar range. acs.org
The efficacy of this class of inhibitors has also been demonstrated in cell-based and explant models. In mouse cartilage explants stimulated with interleukin-1, which promotes cartilage degradation, derivatives of this compound were shown to reduce the release of glycosaminoglycans, a marker of cartilage breakdown, with an IC50 value of less than 1.5 μM. acs.orgnih.gov Furthermore, in a human aggrecan ELISA, which uses the full-length human ADAMTS-5 protein and its natural substrate, a derivative of this class showed an IC50 of 29 nM. acs.org
Another promising derivative, compound 4b, which is a non-zinc binding inhibitor, has been shown to be highly selective for ADAMTS-5 over ADAMTS-4. nih.gov This selectivity is attributed to its unique mechanism of targeting an exosite at the interface of the metalloproteinase and disintegrin-like domains of ADAMTS-5. nih.gov
| Enzyme | Derivative | IC50 (nM) | Assay Type |
|---|---|---|---|
| Human ADAMTS-5 | GLPG1972 | 19 | Fluorescence-based |
| Human ADAMTS-4 | GLPG1972 | 156 | Fluorescence-based |
| MMP-2 | GLPG1972 | 1158 | Fluorescence-based |
| Human ADAMTS-5 | Compound 28 | 29 | Human Aggrecan ELISA |
| ADAMTS-5 | Compound 4b | Micromolar range | V1-5GAG Proteolysis |
| ADAMTS-4 | Compound 4b | > 50 µM | V1-5GAG Proteolysis |
Modulation of Cellular Signaling Pathways
Derivatives of this compound are also key components in the synthesis of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and obesity.
The primary mode of action for GPR119 agonists is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. This increase in intracellular cAMP triggers a cascade of downstream signaling events.
While specific quantitative data on the fold-increase in cAMP for a broad range of this compound-derived GPR119 agonists is not extensively available in public literature, the mechanism is well-established. For example, it has been reported that GPR119 agonists can lead to a significant increase in cAMP production in cell-based assays. This elevation in cAMP is central to the therapeutic effects of these compounds.
Influence on Gene Expression Patterns
The modulation of cellular signaling pathways by this compound derivatives ultimately leads to changes in gene expression. These alterations are a key part of the therapeutic effects observed with these compounds.
In the context of GPR119 agonists, the increase in intracellular cAMP can activate protein kinase A (PKA), which can then phosphorylate various transcription factors. This can lead to changes in the expression of genes involved in insulin synthesis and secretion, as well as those related to β-cell function and survival. While comprehensive gene expression profiling data for cells treated with these specific derivatives is limited in publicly accessible research, the downstream effects of GPR119 activation on gene expression are a critical area of ongoing investigation.
Effects on Metabolic Flux and Cellular Behavior
For ADAMTS-5 inhibitors derived from this scaffold, the primary effect on cellular behavior is the prevention of cartilage degradation. By inhibiting the enzymatic breakdown of aggrecan, these compounds help to maintain the integrity of the cartilage matrix. This has been observed in studies where treatment with these inhibitors leads to a reduction in the release of cartilage breakdown products. acs.orgnih.gov
GPR119 agonists synthesized using this compound as a starting material have profound effects on metabolic regulation. The increase in cAMP in pancreatic β-cells leads to glucose-dependent insulin secretion. In intestinal L-cells, GPR119 activation stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that further enhances insulin secretion, suppresses glucagon release, and slows gastric emptying. These coordinated actions result in improved glucose tolerance and better glycemic control, which are highly desirable for the treatment of type 2 diabetes.
Future Research Directions and Emerging Applications of 4 Bromo 2,5 Difluorobenzoic Acid
As a versatile fluorinated building block, 4-bromo-2,5-difluorobenzoic acid stands at the forefront of several exciting areas of chemical research. Its unique combination of a carboxylic acid, a bromine atom, and a difluorinated benzene (B151609) ring offers a rich platform for synthetic innovation. Future research is poised to leverage these features, driving advancements in catalysis, sustainable chemistry, medicine, and materials science.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-bromo-2,5-difluorobenzoic acid to achieve high purity (>95%)?
- Methodological Answer : The compound is commonly synthesized via bromination of 2,5-difluorobenzoic acid derivatives. A scalable method involves reacting 2,5-difluorobenzonitrile with brominating agents (e.g., HBr or Br₂) in aqueous sulfuric acid, yielding 93–99% purity . Key parameters include:
-
Temperature control : Maintain 50–60°C to prevent side reactions.
-
Catalyst selection : Use Lewis acids (e.g., FeCl₃) to direct bromine substitution .
-
Purification : Recrystallization in ethanol/water mixtures enhances purity .
- Data Table :
| Parameter | Optimal Range | Purity Outcome |
|---|---|---|
| Reaction Temperature | 50–60°C | 93–99% |
| Solvent System | H₂SO₄/H₂O | High yield |
| Recrystallization | Ethanol/water (3:1) | >95% |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for ortho-fluorines) .
- Mass Spectrometry : HRMS (e.g., ESI) confirms molecular ion [M+H]⁺ at m/z 236.998 (calc. 236.99) .
- X-ray Crystallography : Resolves substituent positions (e.g., bromine at C4, fluorines at C2/C5) .
Q. How does the solubility profile of this compound influence reaction design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For Suzuki-Miyaura couplings:
- Use DMSO as a co-solvent to enhance substrate solubility.
- Pre-dissolve in DMF for Pd-catalyzed reactions to avoid precipitation .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution (SNAr) with this compound?
- Methodological Answer : Fluorine and bromine substituents activate the ring for SNAr but may lead to over-substitution. Strategies include:
- Directed metalation : Use LiTMP to deprotonate the carboxylic acid, directing substitution to C4-bromine .
- Temperature modulation : Conduct reactions at 0–5°C to suppress multiple substitutions .
- Protecting groups : Temporarily esterify the carboxylic acid to reduce electron-withdrawing effects .
Q. How do structural analogs of this compound inform SAR studies in drug discovery?
- Methodological Answer : Compare with derivatives like 2-amino-4-bromo-3,5-difluorobenzoic acid (CAS 1698027-86-9):
- Bioactivity : Amino groups enhance enzyme inhibition (e.g., METTL3 inhibitors) but reduce metabolic stability .
- Electron-withdrawing effects : Fluorine at C2/C5 increases electrophilicity, improving cross-coupling efficiency .
- Data Table :
| Derivative | Key Modification | Bioactivity/Reactivity |
|---|---|---|
| This compound | Base structure | Suzuki coupling partner |
| 2-Amino-4-bromo-3,5-difluorobenzoic acid | Amino at C2 | Enzyme inhibition |
| 4-Bromo-2,6-difluorobenzoic acid | Fluorine at C6 | Reduced reactivity |
Q. How can researchers resolve contradictions in reported reactivity of halogenated benzoic acids?
- Methodological Answer : Discrepancies arise from substituent positioning and solvent effects. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
